molecular formula C17H14N6O2S B2740860 1-methyl-2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1904178-64-8

1-methyl-2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2740860
CAS No.: 1904178-64-8
M. Wt: 366.4
InChI Key: BQDKWVHXNZLHEA-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14N6O2S and its molecular weight is 366.4. The purity is usually 95%.
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Biological Activity

The compound 1-methyl-2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide (CAS Number: 1904178-64-8) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H14N6O2SC_{17}H_{14}N_{6}O_{2}S with a molecular weight of 366.4 g/mol. The structure features a complex arrangement of functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC17H14N6O2SC_{17}H_{14}N_{6}O_{2}S
Molecular Weight366.4 g/mol
CAS Number1904178-64-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to triazolo-pyridazine derivatives. For instance, similar derivatives have demonstrated significant activity against various bacterial strains. One study evaluated the antimicrobial efficacy of substituted triazole derivatives against Mycobacterium tuberculosis and reported IC50 values ranging from 1.35 to 2.18 μM for selected compounds . This suggests that the target compound may exhibit comparable antimicrobial properties.

Antitubercular Activity

The design and synthesis of novel compounds like the one often aim at enhancing anti-tubercular activity. In a related study, derivatives were synthesized and tested against Mycobacterium tuberculosis, with several compounds showing promising results in inhibiting bacterial growth . The mechanisms of action typically involve interference with bacterial cell wall synthesis or metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In preliminary studies involving similar triazole derivatives, compounds were found to be non-toxic to human embryonic kidney (HEK-293) cells at effective concentrations . This indicates a favorable therapeutic index for further development.

The biological activity of the compound can be attributed to its ability to interact with specific biological targets. For instance, triazole derivatives are known to act as enzyme inhibitors and can modulate various signaling pathways involved in cell proliferation and apoptosis . The presence of thiophene rings in the structure may enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various triazolo derivatives and evaluating their anti-tubercular activity demonstrated that modifications in the chemical structure significantly influenced biological outcomes. The synthesized compounds were subjected to rigorous testing against Mycobacterium tuberculosis, revealing several candidates with low IC50 values .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds has shown that specific substitutions on the triazole ring can lead to enhanced biological activity. For example, modifications on the thiophene moiety have been linked to improved binding affinity for target enzymes involved in bacterial metabolism . This highlights the importance of structural optimization in drug design.

Properties

IUPAC Name

1-methyl-2-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S/c1-22-7-2-3-12(17(22)25)16(24)18-9-15-20-19-14-5-4-13(21-23(14)15)11-6-8-26-10-11/h2-8,10H,9H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDKWVHXNZLHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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